![molecular formula C8H9N7O B12906465 5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-39-8](/img/structure/B12906465.png)
5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aminopyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully reduced pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, 5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one is explored for its potential therapeutic properties. It is investigated for its role in the treatment of diseases such as cancer and infectious diseases due to its ability to inhibit specific enzymes and pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of disease treatment.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar reactivity but lacking the additional amino group.
4-Amino-2,6-dichloropyrimidine: Another pyrimidine derivative with different substituents that alter its chemical properties.
Uniqueness
5-Amino-2-((2-aminopyrimidin-5-yl)amino)pyrimidin-4(1H)-one is unique due to its dual amino groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
77961-39-8 |
|---|---|
分子式 |
C8H9N7O |
分子量 |
219.20 g/mol |
IUPAC名 |
5-amino-2-[(2-aminopyrimidin-5-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9N7O/c9-5-3-13-8(15-6(5)16)14-4-1-11-7(10)12-2-4/h1-3H,9H2,(H2,10,11,12)(H2,13,14,15,16) |
InChIキー |
UEOHCIQTHBZNIL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)N)NC2=NC=C(C(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
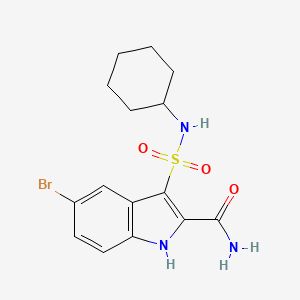
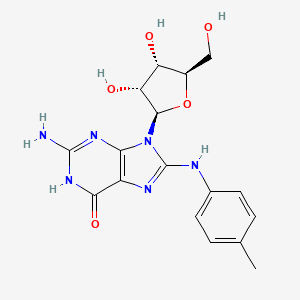
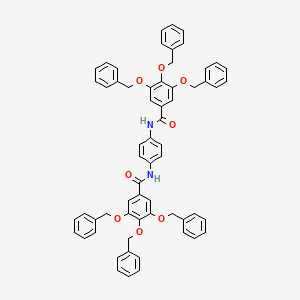
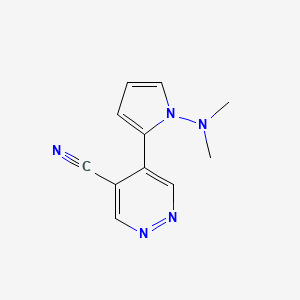
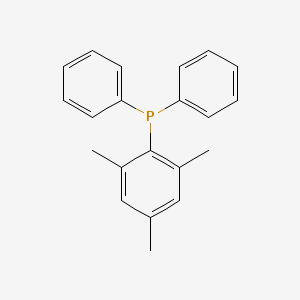
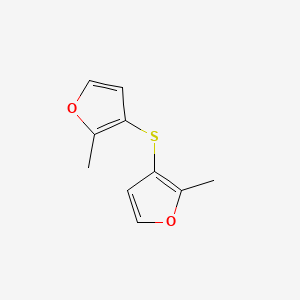
![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
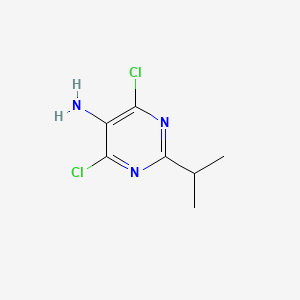
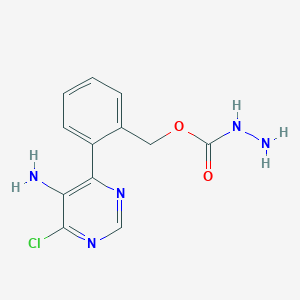
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
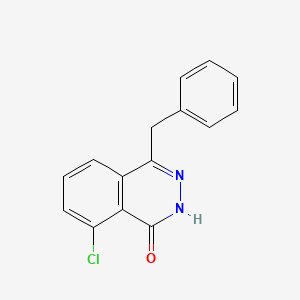

![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
